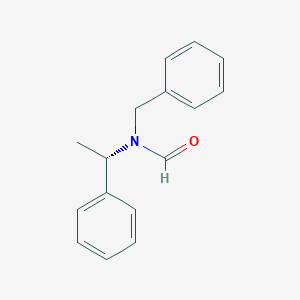

(S)-N-Benzyl-N-(1-phenylethyl)formamide

Description

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N-benzyl-N-[(1S)-1-phenylethyl]formamide |

InChI |

InChI=1S/C16H17NO/c1-14(16-10-6-3-7-11-16)17(13-18)12-15-8-4-2-5-9-15/h2-11,13-14H,12H2,1H3/t14-/m0/s1 |

InChI Key |

JUTKOVMEIVQLOO-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N(CC2=CC=CC=C2)C=O |

Canonical SMILES |

CC(C1=CC=CC=C1)N(CC2=CC=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Benzyl-N-(1-phenylethyl)formamide can be achieved through several methods. One common approach involves the reductive amination of benzaldehyde with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions .

Another method involves the formylation of (S)-N-benzyl-N-(1-phenylethyl)amine using formic acid or formic acid derivatives. This reaction can be catalyzed by various acids or bases, depending on the specific conditions required .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-N-Benzyl-N-(1-phenylethyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Corresponding amides or carboxylic acids.

Reduction: Primary or secondary amines.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(S)-N-Benzyl-N-(1-phenylethyl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-N-Benzyl-N-(1-phenylethyl)formamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Functional Group Variations

(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine

- Structure : Replaces the formamide group with a cyclohexanamine and retains the (R)-configured 1-phenylethyl group.

- Synthesis: Prepared via Barton decarboxylation of β-amino acids, yielding 50% isolated product .

- Key Difference : The absence of a formamide group and presence of a cyclohexane ring alter electronic properties and binding interactions compared to the target compound .

N-[(1R)-2-Hydroxy-1-phenylethyl]benzamide ()

- Structure : Contains a hydroxyl group on the 1-phenylethyl chain and a benzamide instead of formamide.

- Activity: Hydroxyl group introduces hydrogen-bonding capacity, which may enhance solubility and receptor affinity. No direct activity data provided, but similar benzamides are known for antimicrobial or enzyme-inhibiting roles.

Antimicrobial Compounds with 1-Phenylethyl Substituents

3-Phenyl-5-(1-phenylethyl)-THTT ()

- Structure : Tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) backbone with 1-phenylethyl and phenyl groups.

- Activity: Exhibits broad-spectrum antifungal activity against Candida krusei, C. parapsilosis, and C. albicans, outperforming fluconazole in some cases. Antibacterial activity against Staphylococcus aureus and Enterococcus faecalis is also noted .

Pyridine Derivatives ()

Formamide Derivatives

Benzyl-(N-hydroxy)formamide ()

- Structure : Features an N-hydroxy group on the formamide nitrogen.

- No activity data provided, but structural analogs are explored as antioxidants or enzyme inhibitors.

N-Benzyl-N-(2-quinolinylmethyl)formamide ()

- Structure: Incorporates a quinoline moiety instead of the 1-phenylethyl group.

- Properties: Quinoline’s aromatic heterocycle may confer fluorescence or intercalation properties, useful in anticancer or antiviral applications. Molecular weight (276.33 g/mol) and density (1.194 g/cm³) differ significantly from the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

- Stereochemistry Matters : The (R)-configuration in cyclohexanamine derivatives enhances AChE/BuChE inhibition, suggesting the (S)-formamide analog may exhibit distinct binding affinities .

- 1-Phenylethyl Group : Common in antimicrobial agents (e.g., THTT, pyridine derivatives), this group likely improves lipophilicity and target engagement .

- Synthetic Accessibility : Barton decarboxylation and asymmetric Michael addition are robust methods for chiral amine synthesis, applicable to the target compound’s analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.